5-Fluorosalicylic acid
Overview
Description
Synthesis Analysis
The synthesis of 5-fluorosalicylic acid involves several steps, starting from 2-chloro-benzonitrile. The process includes nitration, reduction with hydrazine hydrate, conversion to 5-fluoro-2-chlorobenzonitrile via an improved Schiemann reaction, and finally hydrolyzation with NaOH. This method yields an overall efficiency of 55.7% (Shen Li-tao, 2010).
Molecular Structure Analysis
The molecular structure of 5-fluorosalicylic acid has been explored through the identification of different polymorphs. A new polymorph, distinct in its monoclinic crystal system and unit-cell parameters from previously known forms, has been described, highlighting the compound's complex crystalline behavior (M. Lutz et al., 2018).
Chemical Reactions and Properties
Research has shown that 5-fluorosalicylic acid can undergo single and double proton transfer processes, especially notable in gas-phase studies. These processes significantly alter the compound's absorption and emission properties, as demonstrated by high-resolution electronic spectroscopy (Justin W Young et al., 2011).
Physical Properties Analysis
Detailed studies using FT-Raman and FT-IR spectra, along with DFT calculations, have been conducted on 5-fluorosalicylic acid to understand its vibrational modes, molecular structure, and intermolecular interactions. These studies provide comprehensive insights into its physical characteristics (M. Karabacak et al., 2010).
Chemical Properties Analysis
Investigations into the complexation of 5-fluorosalicylic acid with transition metals have elucidated its coordination modes and the formation of stable complexes. Such studies are pivotal in understanding the chemical properties and reactivity of 5-fluorosalicylic acid (Alain G. Schneider et al., 2002).
Scientific Research Applications
Synthesis and Chemical Properties
- Synthesis Techniques : 5-Fluorosalicylic acid has been synthesized from 2-chloro-benzonitrile through a series of chemical reactions, including nitration and hydrolyzation, yielding an overall efficiency of 55.7% (Shen Li-tao, 2010).
- Polymorphic Forms : Research has identified new polymorphic forms of 5-fluorosalicylic acid, which differ in their crystal structures and molecular arrangements, showing the compound's diverse solid-state properties (M. Lutz et al., 2018).
Applications in Analytical Chemistry
- Quantification in Plant Analysis : 5-Fluorosalicylic acid serves as an internal standard for quantifying salicylic acid in plants, aiding in the analysis of plant defense responses (Wilfried Rozhon et al., 2005).
- Fluorescence Immunoassay : In immunoassays, 5-fluorosalicylic acid forms a fluorescent complex, useful for sensitive and rapid detection of biological markers (T. K. Christopoulos & E. Diamandis, 1992).
Plant Biology and Agriculture
- Systemic Acquired Resistance in Plants : 5-Fluorosalicylic acid, among other derivatives, has been studied for its role in inducing systemic acquired resistance in plants against pathogens, revealing its potential in developing new plant protection agents (F. P. Silverman et al., 2005).
Spectroscopy and Molecular Studies
- Proton Transfer Studies : The compound's behavior in gas-phase spectroscopy, particularly concerning proton transfer processes, has been explored, providing insights into its molecular dynamics (Justin W Young et al., 2011).
- Conformational Analysis : Studies involving DFT calculations and vibrational spectroscopy have analyzed the conformational properties of 5-fluorosalicylic acid, contributing to a deeper understanding of its structural characteristics (M. Karabacak et al., 2010).
Other Applications
- Complexation with Metal Ions : Research has explored the complexation of 5-fluorosalicylic acid with copper(II), revealing its potential in coordination chemistry and possibly in the development of new materials (T. Szabó-Plánka et al., 2008).
- Electrochemical Properties in Polymers : 5-Fluorosalicylic acid derivatives have been incorporated into polymers for potential use in electrochemical charge storage, highlighting its applicability in material sciences (Rui Wang et al., 2019).
Future Directions
Research on 5-Fluorosalicylic acid continues to explore its applications in coordination chemistry, catalysis, and pharmaceuticals. Investigating its biological activity, toxicity, and potential therapeutic uses remains an exciting avenue for future studies .
: PubChem: 5-Fluorosalicylic acid : Ossila: 5-Fluorosalicylic acid : MilliporeSigma: 5-Fluorosalicylic acid
properties
IUPAC Name |
5-fluoro-2-hydroxybenzoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5FO3/c8-4-1-2-6(9)5(3-4)7(10)11/h1-3,9H,(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JWPRICQKUNODPZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1F)C(=O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5FO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00188054 | |
Record name | 5-Fluorosalicylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00188054 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
156.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Fluorosalicylic acid | |
CAS RN |
345-16-4 | |
Record name | 5-Fluorosalicylic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=345-16-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5-Fluorosalicylic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000345164 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 345-16-4 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=46619 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 5-Fluorosalicylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00188054 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5-fluorosalicylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.869 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 2-HYDROXY-5-FLUOROBENZOIC ACID | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GDQ70COQ4K | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.